

# Application Notes and Protocols for [2+2] Cycloaddition to Form Cyclobutanes

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## Compound of Interest

**Compound Name:** 1-(3-Bromophenyl)cyclobutanecarboxylic acid

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These application notes provide a detailed overview and experimental protocols for the synthesis of cyclobutane rings via [2+2] cycloaddition reactions. Cyclobutanes are important structural motifs in medicinal chemistry and natural product synthesis. The following protocols cover three principal methodologies: photochemical, thermal, and metal-catalyzed [2+2] cycloadditions.

## Introduction

The [2+2] cycloaddition is a powerful and atom-economical method for the construction of four-membered rings.<sup>[1]</sup> This reaction class involves the union of two unsaturated components, typically alkenes, to form a cyclobutane core. Depending on the substrate and reaction conditions, these cycloadditions can be induced by light (photochemical), heat (thermal), or transition metal catalysts. Each approach offers distinct advantages and challenges in terms of substrate scope, stereoselectivity, and experimental setup.

**Photochemical [2+2] Cycloaddition:** This method utilizes ultraviolet (UV) or visible light to promote an alkene to an excited state, which then reacts with a ground-state alkene.<sup>[2][3]</sup> These reactions are particularly effective for the synthesis of strained four-membered rings.<sup>[3]</sup>

Thermal [2+2] Cycloaddition: While generally forbidden by Woodward-Hoffmann rules for simple alkenes, thermal [2+2] cycloadditions are feasible with activated substrates like ketenes. [4] These reactions often proceed with high stereospecificity.

Metal-Catalyzed [2+2] Cycloaddition: Transition metals can catalyze [2+2] cycloadditions that are otherwise thermally forbidden. [4][5] These methods have expanded the scope of accessible cyclobutane structures and often proceed under mild conditions with high selectivity. [6]

## Experimental Protocols

### Protocol 1: Photochemical [2+2] Cycloaddition of an Alkene with an N-Alkyl Maleimide

This protocol describes the direct UVA-light-mediated cycloaddition between an alkene and an N-alkyl maleimide.

Materials:

- Alkene (e.g., styrene)
- N-Alkyl Maleimide (e.g., N-ethylmaleimide)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Glass vial with a rubber septum
- UVA LED lamp (e.g., Kessil PR 160L, 370 nm)
- Argon gas supply
- Magnetic stirrer

Procedure:

- To a glass vial, add the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (1.0 equivalent, 0.20 mmol).

- Add dichloromethane (2.0 mL) to the vial.
- Seal the vial with a rubber septum and purge with argon for 5-10 minutes.
- Place the vial under a UVA LED lamp and stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16–70 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired cyclobutane product.

## Protocol 2: Lewis Acid-Promoted Thermal [2+2] Cycloaddition of a Ketene with an Alkene

This protocol details the formation of a cyclobutanone from a ketene (generated in situ from an acid chloride) and an alkene, promoted by a Lewis acid.

Materials:

- Acid chloride (e.g., diphenylacetyl chloride)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Alkene (e.g., cyclopentene)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Ethylaluminum dichloride ( $\text{EtAlCl}_2$ , 1 M in hexanes)
- Nitrogen atmosphere setup (e.g., Schlenk line)
- Dry ice/acetone bath
- Addition funnel

#### Procedure:

- Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a nitrogen atmosphere.
- Add the acid chloride (1.0 equivalent, 37.8 mmol) and dichloromethane (100 mL) to the flask and cool the solution to 0 °C.
- Slowly add triethylamine (1.1 equivalents, 41.6 mmol) to the solution. A white precipitate will form.
- Stir the mixture at 0 °C for 30 minutes.
- Add the alkene (1.2 equivalents, 45.4 mmol) to the reaction mixture.
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Transfer the ethylaluminum dichloride solution (2.5 equivalents, 95.0 mmol) to an addition funnel via syringe and add it dropwise to the reaction mixture over 50 minutes, maintaining the internal temperature below -70 °C.
- After the addition is complete, stir the reaction for an additional hour at -78 °C.
- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Separate the layers and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the cyclobutanone.<sup>[7]</sup>

## Protocol 3: Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of an Alkyne with an Alkene

This protocol outlines the synthesis of a cyclobutene via a gold(I)-catalyzed cycloaddition.

#### Materials:

- Gold(I) catalyst precursor: [tBuXPhosAu(MeCN)]BARF
- Terminal alkyne (e.g., phenylacetylene) (1.0 equivalent)
- Alkene (e.g., styrene) (3.0 equivalents)
- 1,2-Dichloroethane (DCE)
- Nitrogen atmosphere setup
- Schlenk tube

#### Procedure:

- In a Schlenk tube under a nitrogen atmosphere, dissolve the gold(I) catalyst (0.02 equivalents) in 1,2-dichloroethane.
- Add the alkene (3.0 equivalents) to the catalyst solution.
- Add the terminal alkyne (1.0 equivalent) to the reaction mixture.
- Stir the reaction at room temperature. The reaction is typically complete within a few hours.
- Monitor the reaction by TLC or GC-MS.
- Once the reaction is complete, quench with a few drops of triethylamine.
- Concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the desired cyclobutene product.<sup>[8]</sup>

## Data Presentation

Table 1: Photochemical [2+2] Cycloaddition of Styrene with N-Alkyl Maleimides

Entry	N-Alkyl Group	Time (h)	Yield (%)	Diastereomeric Ratio (dr)
1	Methyl	16	85	>20:1
2	Ethyl	24	90	>20:1
3	Isopropyl	48	75	>20:1
4	Benzyl	16	92	>20:1

Data adapted from representative procedures. Actual results may vary.

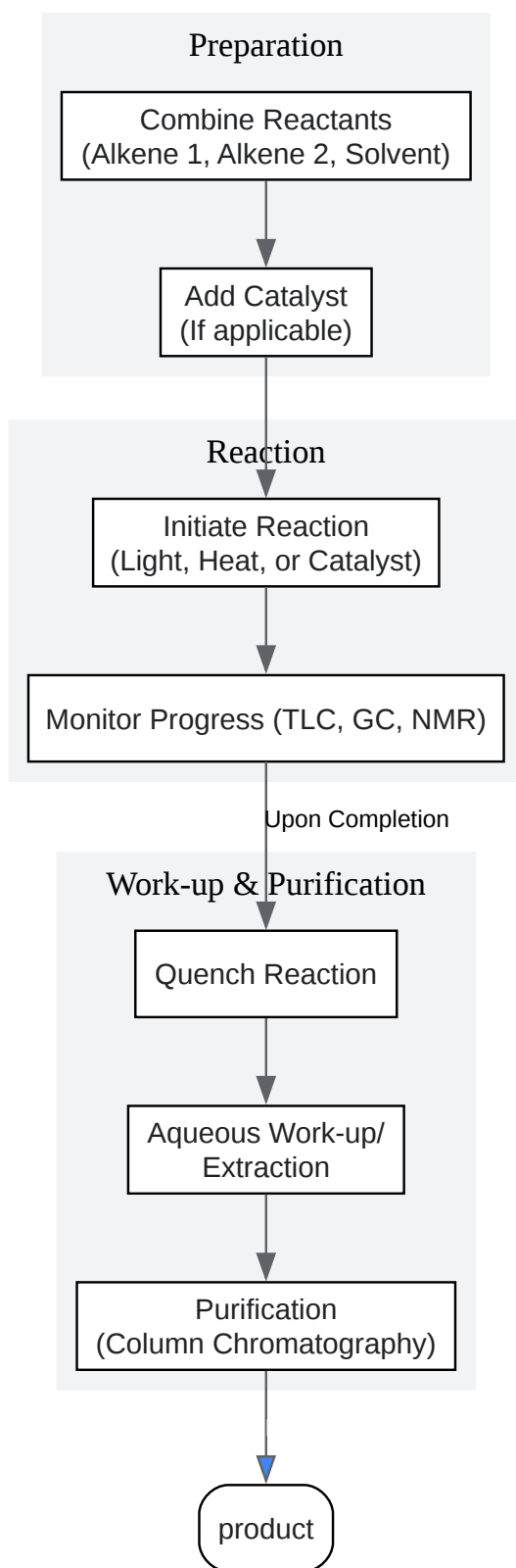
Table 2: Lewis Acid-Promoted vs. Thermal [2+2] Cycloaddition of Ketenes with Alkenes<sup>[7]</sup>

Entry	Alkene	Method	Yield (%)	Diastereomeric Ratio (dr)
1	Cyclopentene	EtAlCl <sub>2</sub>	84	13:1
2	Cyclopentene	Thermal	5	1:1
3	(Z)-Cyclooctene	EtAlCl <sub>2</sub>	75	18:1
4	(Z)-Cyclooctene	Thermal	40	2:1

Table 3: Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Phenylacetylene with Various Alkenes<sup>[8]</sup>

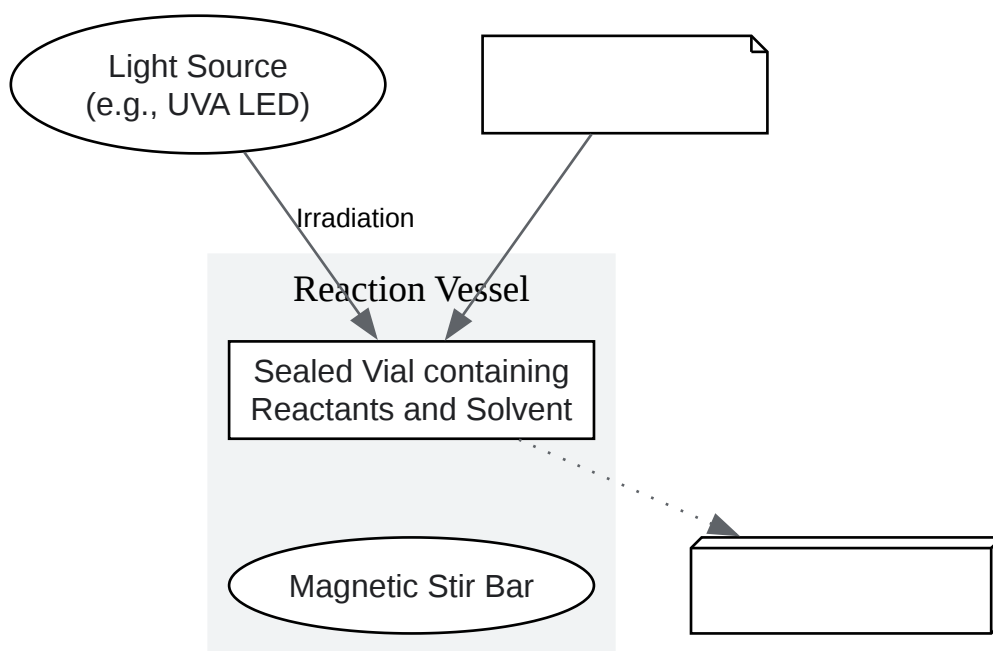
Entry	Alkene	Time (h)	Yield (%)
1	Styrene	2	85
2	4-Methylstyrene	3	82
3	4-Methoxystyrene	1.5	90
4	Cyclopentene	24	65

## Visualizations



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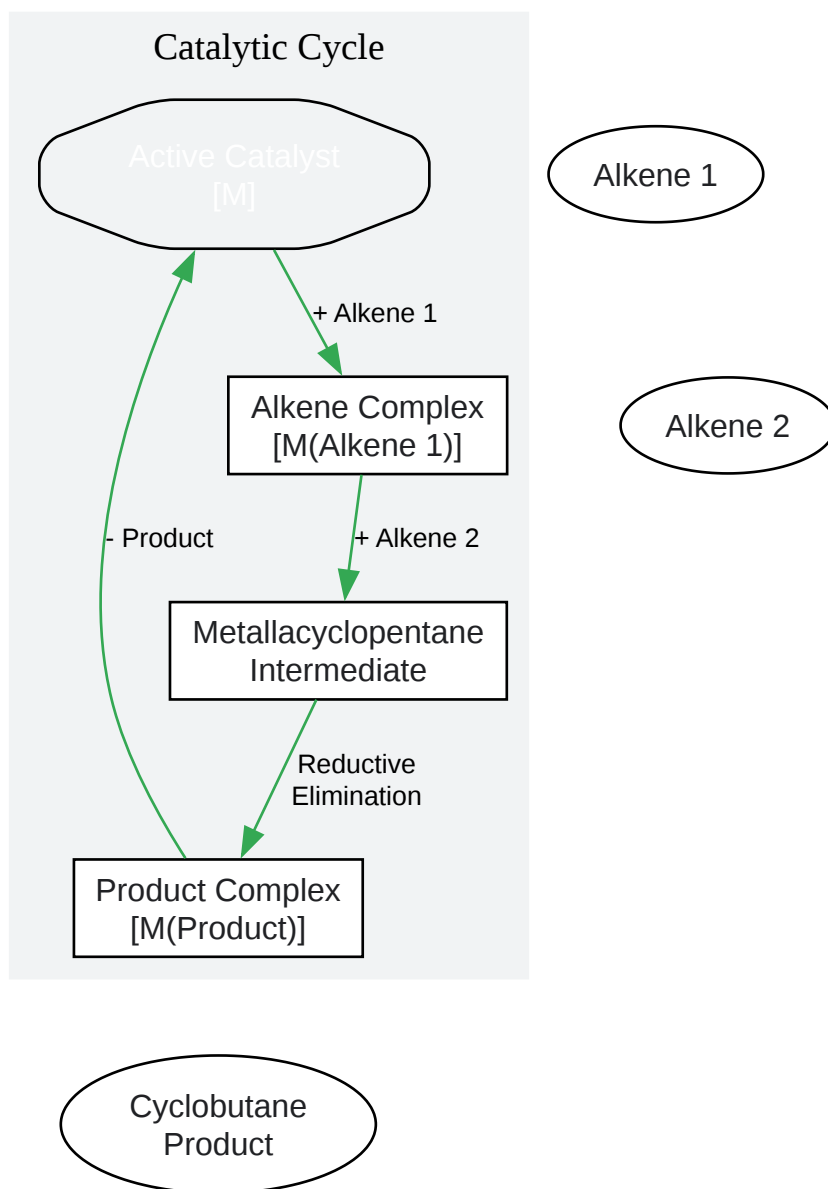
Caption: General experimental workflow for a [2+2] cycloaddition reaction.



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Caption: Setup for a typical photochemical [2+2] cycloaddition experiment.





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Caption: Generalized catalytic cycle for a metal-catalyzed [2+2] cycloaddition.

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